molecular formula C16H13NO2 B5931781 N-methyl-5-(1-naphthyl)-2-furamide

N-methyl-5-(1-naphthyl)-2-furamide

Cat. No.: B5931781
M. Wt: 251.28 g/mol
InChI Key: DJPMLIQHTTWGBY-UHFFFAOYSA-N
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Description

N-methyl-5-(1-naphthyl)-2-furamide is a furan-derived amide compound characterized by a methyl group at the nitrogen position and a 1-naphthyl substituent at the 5-position of the furan ring.

Properties

IUPAC Name

N-methyl-5-naphthalen-1-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-17-16(18)15-10-9-14(19-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPMLIQHTTWGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(O1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(1-naphthyl)-2-furamide can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthylamine with furan-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another approach involves the use of N-methylation reagents such as methyl iodide to introduce the N-methyl group after the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(1-naphthyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of N-methyl-5-(1-naphthyl)-2-furylamine.

    Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

N-methyl-5-(1-naphthyl)-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-5-(1-naphthyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on structural analogs and functional group variations, drawing parallels to ranitidine derivatives and other furan-based amides from the evidence.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents/Functional Groups Notable Properties/Applications
N-methyl-5-(1-naphthyl)-2-furamide Furan-2-amide - 5-position: 1-naphthyl
- N-methylamide
High aromaticity; potential for π-π interactions
Ranitidine complex nitroacetamide Furan-2-ylmethyl - Sulfur-linked ethylnitroacetamide
- Dimethylamino
Ranitidine impurity; nitro group reactivity
Ranitidine diamine hemifumarate Furan-2-ylmethyl - Thioethylamine
- Hemifumarate salt
Intermediate in ranitidine synthesis; basic amine
Compound m (PF 43(1)) Tetrahydro-pyrimidine - 2,6-Dimethylphenoxy
- Hydroxyhexanamide
Antiviral candidate; stereospecific activity

Key Observations:

Aromatic vs. Aliphatic Substituents: The 1-naphthyl group in the target compound enhances aromatic interactions compared to the aliphatic dimethylamino group in ranitidine derivatives. This difference may influence solubility and binding affinity in biological systems. Compounds like Compound m (PF 43(1)) prioritize bulky phenoxy groups for steric hindrance, contrasting with the planar naphthyl group in the target compound .

This could improve metabolic stability but reduce solubility .

Stereochemical Complexity :

  • While the target compound lacks chiral centers, compounds like Compound m and Compound n (PF 43(1)) exhibit stereospecificity, which is critical for their pharmacological activity .

Research Findings and Limitations

  • Synthetic Challenges: The naphthyl substituent in this compound may complicate synthesis due to steric hindrance during coupling reactions, a challenge less pronounced in ranitidine’s dimethylamino analogs .
  • Thermodynamic Stability : Computational studies (unavailable in the evidence) would be required to compare the thermodynamic stability of the naphthyl group with ranitidine’s nitroacetamide moiety.
  • Biological Activity: No direct data exists for the target compound, but ranitidine-related impurities highlight the importance of controlling such analogs in drug formulations .

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